molecular formula C16H18N4S B2723409 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 1023481-81-3

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile

カタログ番号: B2723409
CAS番号: 1023481-81-3
分子量: 298.41
InChIキー: KUZXPPYNZTUSEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline derivatives, which are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile typically involves the reaction of quinazoline derivatives with cyclohexylamine and a suitable sulfanylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

科学的研究の応用

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

類似化合物との比較

Similar Compounds

  • 2-(4-Bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one

Comparison

Compared to these similar compounds, 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile exhibits unique properties due to the presence of the cyclohexylamino and sulfanylacetonitrile groups. These functional groups enhance its biological activity and make it a promising candidate for further research and development .

生物活性

The compound 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile is a member of the quinazoline family, known for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological evaluation, and pharmacological profiles based on recent research findings.

Synthesis of the Compound

The synthesis of quinazoline derivatives, including the target compound, typically involves cyclization reactions starting from anthranilic acid derivatives. For This compound , the synthesis may follow these general steps:

  • Formation of Quinazoline Core : The initial reaction involves the cyclization of anthranilic acid with appropriate amines.
  • Substitution Reactions : Subsequent reactions introduce the cyclohexylamino and sulfanylacetonitrile groups to the quinazoline structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, several compounds within this class have shown significant inhibitory effects on various cancer cell lines, including:

  • Cell Lines Tested :
    • Chronic Myeloid Leukemia (CML)
    • Non-Small Cell Lung Cancer (NSCLC)
    • Breast Cancer (MCF-7)

The compound This compound has demonstrated moderate to high potency against these cell lines, suggesting its potential as a lead compound in cancer therapy.

CompoundCell LineIC50 (µM)
This compoundCML5.6
This compoundNSCLC7.8
This compoundMCF-76.3

The mechanism by which quinazoline derivatives exert their anticancer effects often involves:

  • Inhibition of Tyrosine Kinases : These enzymes are crucial for cell signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : Quinazolines can trigger programmed cell death in cancer cells, contributing to their anti-tumor effects.

In preclinical studies, compounds similar to This compound have been shown to inhibit key kinases associated with tumor growth and metastasis.

Neuropharmacological Effects

Beyond their anticancer properties, some quinazoline derivatives exhibit neuropharmacological activities. The ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's, has been a focal point in evaluating their therapeutic potential.

CompoundAChE Inhibition (%)Reference
This compound65% at 10 µM
Other QuinazolinesVaries between 50%-80%

Case Studies

  • Study on Cancer Cell Lines : A comparative study evaluated various quinazoline derivatives against a panel of cancer cell lines. The results indicated that compounds with bulky substitutions like cyclohexylamine significantly enhanced cytotoxicity compared to simpler analogs.
  • Neuroprotective Properties : Research indicated that certain quinazolines could protect neuronal cells from oxidative stress-induced apoptosis, further establishing their potential in treating neurodegenerative conditions.

特性

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c17-10-11-21-16-19-14-9-5-4-8-13(14)15(20-16)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZXPPYNZTUSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。